(S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)12(13(18)16-4)17-14(19)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)(H,17,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXHONHJWIQADL-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate, also known by its CAS number 162514-62-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 278.35 g/mol. The compound features multiple functional groups that contribute to its biological activity:
- Carbamate Group : Known for its role in enzyme inhibition and modulation.
- Methylamino Group : Potentially enhances interaction with biological targets.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The carbamate moiety can inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as neurotransmitter metabolism and cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antineoplastic Activity : Similar compounds have shown promise as anticancer agents by inhibiting cell division and inducing apoptosis in cancer cells. For instance, structure-activity relationship studies have identified analogs that effectively inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and cancer cell death .
- Neuropharmacology : Compounds with similar structures have been studied for their effects on neurotransmitter systems. For example, inhibition of GABA aminotransferase has been linked to increased GABA levels, which may have therapeutic implications for neurological disorders .
Study 1: KSP Inhibition
A study on related benzyl carbamates demonstrated their ability to inhibit KSP, a critical protein involved in mitosis. The tested compounds showed significant cytotoxicity against various cancer cell lines, supporting their potential use as chemotherapeutic agents .
Study 2: Neurotransmitter Modulation
Another investigation focused on the effects of structurally similar carbamates on GABAergic transmission. The results indicated that these compounds could enhance GABA levels in the brain, suggesting potential applications in treating anxiety and seizure disorders .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparative Insights
The oxadiazolidinone variant (CAS 118812-49-0) introduces a rigid heterocyclic ring, which may stabilize the compound against enzymatic degradation .
Biological Activity :
- The oxazolyl-pyrrolidine derivative (C₂₆H₃₄N₄O₆) exhibits potent neutrophil elastase inhibition (Ki = 28.0 nM), attributed to its oxazolyl group’s electron-withdrawing effects and pyrrolidine’s conformational flexibility .
- In contrast, the reference compound lacks direct biological activity data but serves as a critical precursor in synthesizing active inhibitors .
Synthetic Complexity :
- The dibenzyl malonate derivative (CAS 191792-11-7) requires additional protection/deprotection steps due to its hydroxymalonate group, increasing synthesis complexity .
- Tert-butyl analogs (e.g., SI-1c) employ chiral auxiliaries for stereochemical control, whereas simpler derivatives like CAS 122021-01-6 use straightforward amine coupling .
Applications: Compounds with directing groups (e.g., oxadiazolidinone) are explored for metal-catalyzed C–H functionalization, while others focus on protease inhibition or peptide mimicry .
Research Findings and Trends
- Stereochemical Impact : The S-configuration in the reference compound is critical for binding to chiral enzymatic pockets, as seen in neutrophil elastase inhibitors .
- Thermodynamic Stability : Derivatives with tert-butyl groups (e.g., SI-1c) exhibit improved thermal stability compared to benzyl-protected analogs, likely due to steric shielding .
- Biological Selectivity : The oxazolyl-pyrrolidine compound’s high selectivity for neutrophil elastase over related proteases underscores the importance of heterocyclic motifs in inhibitor design .
Q & A
Q. What are the common synthetic routes for (S)-benzyl (3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)carbamate?
The compound is typically synthesized via carbamate-protected intermediates. Key steps include coupling reactions using carbobenzyloxy (Cbz) groups and activating agents like DIPEA (N,N-diisopropyl-N-ethylamine) in solvents such as CHCl₃ or THF. For example, benzyl carbamate derivatives are prepared by reacting carbobenzyloxy-protected amino acids with amines under controlled conditions . Stereoselective synthesis requires chiral starting materials and careful optimization of reaction parameters (e.g., temperature, solvent polarity) to preserve enantiomeric purity .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry via proton/carbon chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% typical for research-grade material).
- X-Ray Crystallography : Resolves absolute configuration using SHELX programs for refinement .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What are the key physicochemical properties relevant to handling and storage?
The compound is a solid with solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited water solubility. Stability data suggest storage at -20°C under inert conditions to prevent hydrolysis or oxidation . Hygroscopicity and photodegradation risks necessitate desiccated, light-protected storage .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
Stereochemical integrity is maintained using chiral auxiliaries (e.g., tert-butyl carbamates) and enantioselective catalysts. For example, TFA-mediated deprotection of Boc (tert-butoxycarbonyl) groups preserves stereocenters during intermediate steps . Racemization risks during amide coupling are mitigated via low-temperature reactions and additives like HOBt (hydroxybenzotriazole) .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Q. What computational methods are used to study its interactions with biological targets?
- Molecular Docking : Predicts binding modes to enzymes (e.g., matrix metalloproteinases) using AutoDock or Schrödinger Suite.
- Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes in aqueous environments .
- QSAR Modeling : Correlates substituent effects with inhibitory activity (IC₅₀) for structure-activity relationship (SAR) studies .
Q. How is the compound utilized as an intermediate in protease inhibitor synthesis?
It serves as a key chiral building block for Marimastat (BB-2516), a matrix metalloproteinase (MMP) inhibitor. The tert-leucine core and methylamino group are critical for binding to the MMP active site . Modifications to the carbamate group (e.g., benzyl vs. tert-butyl) alter pharmacokinetic properties .
Q. What strategies optimize reaction yields and scalability?
Q. How are structural analogs designed to explore SAR?
Q. What assays evaluate its enzyme inhibition mechanisms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
